molecular formula C12H9ClN2O2 B14221847 4-Chloro-2-hydroxy-N-(pyridin-4-yl)benzamide CAS No. 783371-02-8

4-Chloro-2-hydroxy-N-(pyridin-4-yl)benzamide

Cat. No.: B14221847
CAS No.: 783371-02-8
M. Wt: 248.66 g/mol
InChI Key: UNNNTOVVHQMQKE-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxy-N-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position, a hydroxy group at the 2-position, and a pyridin-4-yl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-hydroxy-N-(pyridin-4-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-hydroxybenzoic acid with pyridin-4-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative coupling agents and catalysts that are more environmentally friendly and economically viable may be explored.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydroxy-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 4-Chloro-2-oxo-N-(pyridin-4-yl)benzamide.

    Reduction: 2-Hydroxy-N-(pyridin-4-yl)benzamide.

    Substitution: 4-Substituted-2-hydroxy-N-(pyridin-4-yl)benzamide derivatives.

Scientific Research Applications

4-Chloro-2-hydroxy-N-(pyridin-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxy-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-hydroxybenzamide: Lacks the pyridin-4-yl group, which may result in different biological activities.

    2-Hydroxy-N-(pyridin-4-yl)benzamide: Lacks the chloro group, which may affect its reactivity and interactions with molecular targets.

    4-Chloro-N-(pyridin-4-yl)benzamide: Lacks the hydroxy group, which may influence its solubility and chemical reactivity.

Uniqueness

4-Chloro-2-hydroxy-N-(pyridin-4-yl)benzamide is unique due to the presence of both the chloro and hydroxy groups, as well as the pyridin-4-yl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

783371-02-8

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

4-chloro-2-hydroxy-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C12H9ClN2O2/c13-8-1-2-10(11(16)7-8)12(17)15-9-3-5-14-6-4-9/h1-7,16H,(H,14,15,17)

InChI Key

UNNNTOVVHQMQKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)NC2=CC=NC=C2

Origin of Product

United States

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